N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine
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Overview
Description
N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Oxan-4-amine Moiety: The final step involves the coupling of the benzodioxin derivative with 2,2-dimethyloxan-4-amine. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2)9-12(3-4-21-16)18-10-11-7-13(17)15-14(8-11)19-5-6-20-15/h7-8,12,18H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIQRQGMIPACIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC3=C(C(=C2)Cl)OCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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